
Nebivololhydrochlorid
Übersicht
Beschreibung
Nebivolol hydrochloride is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture of two enantiomers, one of which is a beta-adrenergic antagonist, while the other acts as a cardiac stimulant without beta-adrenergic activity . Nebivolol hydrochloride is known for its high selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing blood pressure and improving heart function .
Wissenschaftliche Forschungsanwendungen
Nebivololhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird bei der Entwicklung neuer Betablocker und anderer kardiovaskulärer Medikamente eingesetzt.
5. Wirkmechanismus
This compound wirkt durch selektive Blockierung von Beta-1-Adrenorezeptoren im Herzen, wodurch die Herzfrequenz und der Blutdruck gesenkt werden. Diese Wirkung hilft bei der Behandlung von Bluthochdruck und der Verbesserung der Herzfunktion. Das Medikament hat auch vasodilatorische Wirkungen, die zu seinen blutdrucksenkenden Eigenschaften beitragen .
Molekulare Zielstrukturen und Signalwege: Das primäre molekulare Ziel von this compound ist der Beta-1-Adrenorezeptor. Durch die Blockierung dieses Rezeptors hemmt das Medikament die Bindung von Katecholaminen, die für die Erhöhung der Herzfrequenz und des Blutdrucks verantwortlich sind .
Wirkmechanismus
Target of Action
Nebivolol hydrochloride primarily targets the beta-1 adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster .
Mode of Action
Nebivolol hydrochloride works by blocking these beta-1 adrenergic receptors . This blockade helps the heart beat more slowly . In addition to this, Nebivolol hydrochloride also causes the blood vessels to relax .
Biochemical Pathways
The action of Nebivolol hydrochloride on the beta-1 adrenergic receptors leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . This results in a decrease in systolic and diastolic blood pressure .
Pharmacokinetics
Nebivolol hydrochloride is metabolized in the liver through CYP2D6-mediated pathways . It has an elimination half-life of 12-19 hours , and is excreted through the kidneys and feces . The wide therapeutic window of Nebivolol hydrochloride, as patients generally take 5-40mg daily , and its long duration of action, as effects can be seen 48 hours after stopping the medication , contribute to its bioavailability.
Action Environment
The action, efficacy, and stability of Nebivolol hydrochloride can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as Nebivolol hydrochloride may mask signs of hypoglycemia .
Biochemische Analyse
Biochemical Properties
Nebivolol hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is a selective beta-1 adrenergic receptor antagonist, which means it primarily blocks beta-1 adrenergic receptors. This interaction leads to decreased heart rate, myocardial contractility, and blood pressure. Additionally, Nebivolol hydrochloride has been shown to stimulate endothelial nitric oxide synthase (eNOS), increasing nitric oxide levels and promoting vasodilation . This dual action of beta-1 antagonism and nitric oxide-mediated vasodilation makes Nebivolol hydrochloride unique among beta-blockers.
Cellular Effects
Nebivolol hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta-1 adrenergic receptors, Nebivolol hydrochloride reduces the heart rate and myocardial contractility, leading to decreased oxygen demand and improved cardiac efficiency . The compound also enhances nitric oxide production, which plays a crucial role in vasodilation and reducing oxidative stress in endothelial cells . These effects contribute to the overall cardiovascular benefits of Nebivolol hydrochloride.
Molecular Mechanism
The molecular mechanism of Nebivolol hydrochloride involves its selective inhibition of beta-1 adrenergic receptors. By binding to these receptors, Nebivolol hydrochloride prevents the binding of catecholamines, such as adrenaline and noradrenaline, thereby reducing their stimulatory effects on the heart . Additionally, Nebivolol hydrochloride activates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide, which induces vasodilation and improves blood flow . This dual mechanism of action contributes to the compound’s antihypertensive and cardioprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nebivolol hydrochloride have been observed to change over time. The compound exhibits a long duration of action, with effects lasting up to 48 hours after administration . Nebivolol hydrochloride is stable under physiological conditions, but it may undergo degradation over extended periods. Long-term studies have shown that Nebivolol hydrochloride maintains its efficacy in reducing blood pressure and improving cardiac function in both in vitro and in vivo models . The stability and degradation of the compound should be carefully monitored in experimental settings.
Dosage Effects in Animal Models
The effects of Nebivolol hydrochloride vary with different dosages in animal models. Studies have shown that lower doses of Nebivolol hydrochloride effectively reduce blood pressure and heart rate without causing significant adverse effects . Higher doses may lead to bradycardia, hypotension, and other cardiovascular complications . It is essential to determine the optimal dosage range to achieve therapeutic benefits while minimizing potential toxic effects in animal models.
Metabolic Pathways
Nebivolol hydrochloride is metabolized primarily by glucuronidation and CYP2D6-mediated hydroxylation . The metabolism involves n-dealkylation, hydroxylation, oxidation, and glucuronidation, resulting in both active and inactive metabolites . The active metabolites contribute to the overall pharmacological effects of Nebivolol hydrochloride, while the inactive metabolites are excreted from the body. Understanding the metabolic pathways of Nebivolol hydrochloride is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
Transport and Distribution
Nebivolol hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake . It is primarily transported by plasma proteins and distributed to target tissues, including the heart and blood vessels . The interaction with transporters and binding proteins influences the localization and accumulation of Nebivolol hydrochloride, affecting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of Nebivolol hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) . The targeting signals and post-translational modifications of Nebivolol hydrochloride direct it to specific compartments, ensuring its effective action at the molecular level. Understanding the subcellular localization of Nebivolol hydrochloride provides insights into its precise mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Nebivololhydrochlorid kann durch ein mehrstufiges Verfahren synthetisiert werden, das die Reaktion von 6-Fluor-3,4-dihydro-2H-1-benzopyran-2-ylamin mit verschiedenen Reagenzien beinhaltet, um das Endprodukt zu bilden. Die Synthese beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Reagenzien wie Iod in Dichlormethan .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und anderen fortschrittlichen Techniken hergestellt, um Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktionsbedingungen und die Verwendung automatisierter Systeme zur Qualitätskontrolle .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nebivololhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für seinen Metabolismus und seine therapeutischen Wirkungen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Lösungsmittel wie Ethanol und Wasser. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind seine Metaboliten, die über die Nieren und den Stuhl ausgeschieden werden. Diese Metaboliten sind entscheidend für die therapeutische Wirkung des Arzneimittels und seine Ausscheidung aus dem Körper .
Vergleich Mit ähnlichen Verbindungen
Nebivololhydrochlorid ist unter den Betablockern einzigartig aufgrund seiner hohen Selektivität für Beta-1-Adrenorezeptoren und seiner vasodilatorischen Wirkungen. Zu ähnlichen Verbindungen gehören:
Atenolol: Ein weiterer Beta-1-selektiver Betablocker, jedoch mit geringerer vasodilatorischer Wirkung.
Propranolol: Ein nicht-selektiver Betablocker, der sowohl Beta-1- als auch Beta-2-Rezeptoren beeinflusst.
This compound zeichnet sich durch seine doppelte Wirkung als Betablocker und Vasodilator aus, wodurch es besonders effektiv bei der Behandlung von Bluthochdruck und Herzinsuffizienz ist .
Eigenschaften
CAS-Nummer |
152520-56-4 |
|---|---|
Molekularformel |
C22H26ClF2NO4 |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1 |
InChI-Schlüssel |
JWEXHQAEWHKGCW-VCVZPGOSSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Aussehen |
Solid powder |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nebivolol hydrochloride?
A1: Nebivolol hydrochloride is a highly selective β1-adrenergic receptor antagonist. [] This selectivity contributes to its vasodilatory effects and efficacy in managing hypertension. []
Q2: How does Nebivolol hydrochloride's vasodilatory effect differ from other β-blockers?
A2: Unlike many β-blockers, Nebivolol hydrochloride promotes the release of nitric oxide, a potent vasodilator. [] This unique mechanism contributes to improved arterial compliance and reduced peripheral vascular resistance. []
Q3: What is the molecular formula and weight of Nebivolol hydrochloride?
A3: The scientific literature provided does not explicitly state the molecular formula and weight of Nebivolol hydrochloride. To obtain this information, it's recommended to consult resources like PubChem or DrugBank.
Q4: What analytical techniques are commonly employed to characterize Nebivolol hydrochloride?
A4: Several analytical methods, including UV spectrophotometry, [, , ] RP-HPLC, [, , , , , , , ] HPTLC, [, , , , ] and FTIR, [, ] are widely used for the characterization and quantification of Nebivolol hydrochloride. These techniques facilitate quality control, stability assessments, and impurity profiling.
Q5: What are the common degradation pathways observed for Nebivolol hydrochloride under stress conditions?
A5: Studies have revealed that Nebivolol hydrochloride is susceptible to degradation under various stress conditions, including oxidation, [, , , ] and photodegradation. [, ]
Q6: How is the stability of Nebivolol hydrochloride addressed in pharmaceutical formulations?
A6: Various formulation strategies have been investigated to improve Nebivolol hydrochloride stability and bioavailability. These include the development of liquisolid compacts, [] nanocrystals impregnated buccal films, [] self-micro emulsifying drug delivery systems (SMEDDS), [] and transdermal patches. [, , ]
Q7: What is the role of excipients in Nebivolol hydrochloride formulations?
A7: Excipients play a crucial role in achieving desired drug release profiles and improving the stability of Nebivolol hydrochloride formulations. For instance, superdisintegrants like Crosscarmellose Sodium are used in immediate-release tablets, [] while polymers like HPMC K100M and Eudragit RS100 are employed for sustained-release formulations and transdermal patches. [, ]
Q8: What are the critical parameters considered during the validation of analytical methods for Nebivolol hydrochloride?
A8: Validation of analytical methods, especially chromatographic techniques like RP-HPLC and HPTLC, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and reproducibility of the analytical data. [, , , , , , , , , , , , , , , , ]
Q9: How is the quality of Nebivolol hydrochloride assured during pharmaceutical development and manufacturing?
A9: Stringent quality control measures are employed throughout the development and manufacturing process of Nebivolol hydrochloride formulations. These include rigorous testing of raw materials, in-process controls, and final product evaluation to ensure compliance with established quality standards and regulatory guidelines. []
Q10: What are the challenges associated with the oral delivery of Nebivolol hydrochloride?
A10: Nebivolol hydrochloride exhibits low oral bioavailability (~12%) primarily due to extensive hepatic first-pass metabolism. [] This limitation necessitates higher doses for therapeutic efficacy, potentially increasing the risk of adverse effects.
Q11: How do novel drug delivery systems aim to overcome these limitations?
A11: Alternative drug delivery approaches, such as transdermal patches, buccal films, and SMEDDS, are being explored to bypass the first-pass metabolism and enhance the bioavailability of Nebivolol hydrochloride. These strategies aim to deliver the drug directly to the systemic circulation, improving its therapeutic efficacy and potentially reducing side effects. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


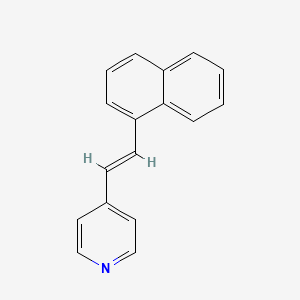

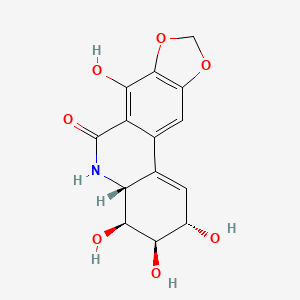
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
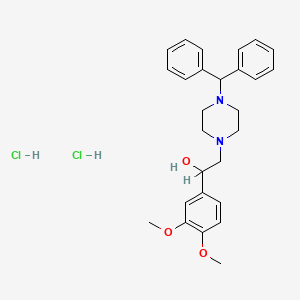

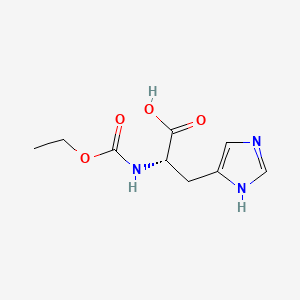
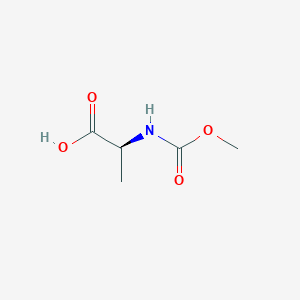
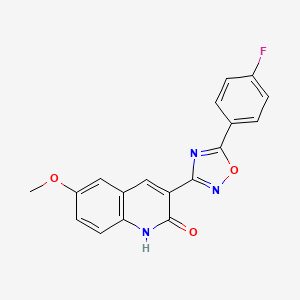
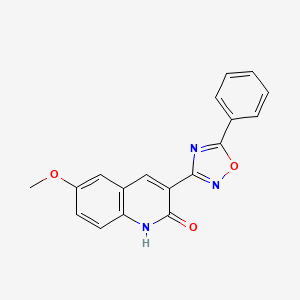
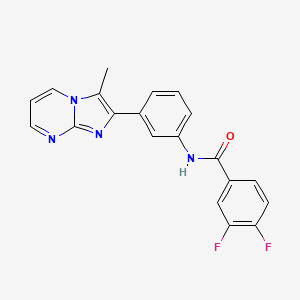
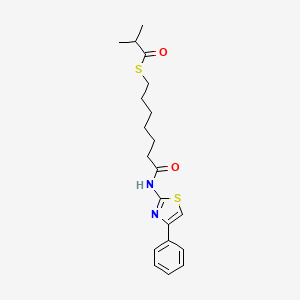
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

